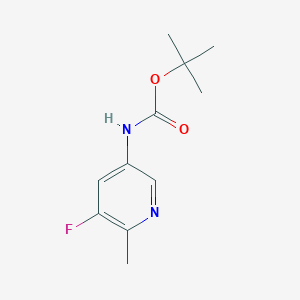![molecular formula C9H10N2O2 B13136081 7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
7-Ethoxybenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxybenzo[d]isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 7-Ethoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole .
Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. Techniques such as polymer-bound synthesis and the use of eco-friendly solvents are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxybenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Ethoxybenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Ethoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA uptake inhibitor, thereby exerting anticonvulsant effects. The compound’s structure allows it to bind to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Ethoxybenzo[d]isoxazol-3-amine
- 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
Comparison: While similar in structure, 7-Ethoxybenzo[d]isoxazol-3-amine is unique due to its specific functional groups, which impart distinct biological activities and chemical properties. For example, the ethoxy group may enhance its lipophilicity, affecting its pharmacokinetic profile .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-ethoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-7-5-3-4-6-8(7)13-11-9(6)10/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
LEWWMCVROWPHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1ON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


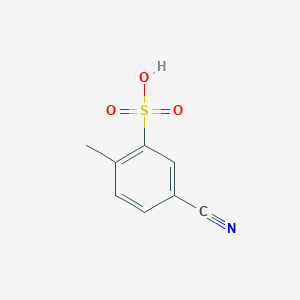
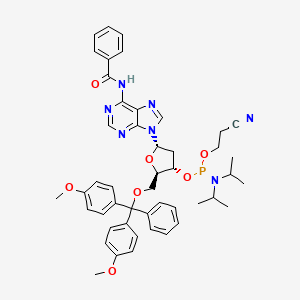
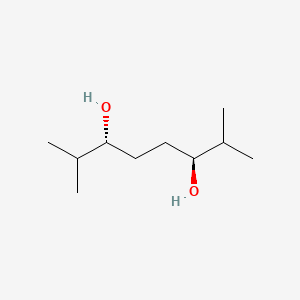
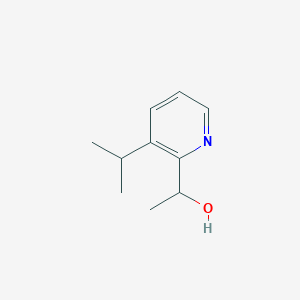
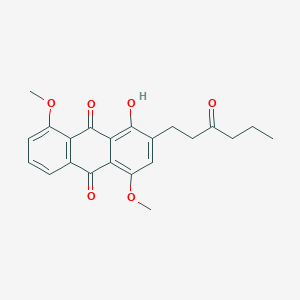
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
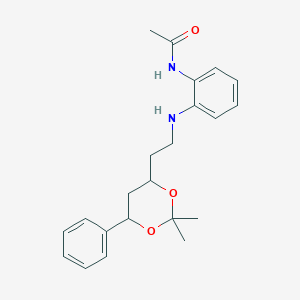
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)


![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
